

# 1,2,3-Trimethoxybenzene CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3-Trimethoxybenzene

Cat. No.: B147658

[Get Quote](#)

## In-Depth Technical Guide to 1,2,3-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

### Core Chemical and Physical Properties

CAS Number: 634-36-6[1]

Molecular Weight: 168.19 g/mol [2]

This guide provides a comprehensive overview of **1,2,3-trimethoxybenzene**, a versatile aromatic organic compound with applications in various scientific fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its chemical properties, synthesis methods, biological activities, and analytical protocols to support its use in research and development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1,2,3-trimethoxybenzene	<a href="#">[2]</a>
Synonyms	Pyrogallol trimethyl ether, Methylsyringol	<a href="#">[4]</a>
Appearance	White to dark beige powder/chunks	<a href="#">[5]</a>
Melting Point	42-48 °C	<a href="#">[6]</a>
Boiling Point	241 °C	<a href="#">[6]</a>
Density	1.112 g/mL at 25 °C	<a href="#">[6]</a>
Solubility	Soluble in alcohol; sparingly soluble in water.	<a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	112 °C	<a href="#">[6]</a>

## Synthesis of 1,2,3-Trimethoxybenzene

Several methods for the synthesis of **1,2,3-trimethoxybenzene** have been reported. A common laboratory-scale preparation involves the methylation of pyrogallol.

### Experimental Protocol: Methylation of Pyrogallol

This protocol describes the synthesis of **1,2,3-trimethoxybenzene** from pyrogallol using dimethyl sulfate as the methylating agent.

Materials:

- Pyrogallol
- 35% aqueous sodium hydroxide
- Dimethyl sulfate

- Ether
- Dilute alcohol
- 1-L round-bottomed flask
- Thermometer
- Reflux condenser
- Filtration apparatus

Procedure:

- Dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide in a 1-L round-bottomed flask. The flask should be equipped with a thermometer.
- Gradually add 50 ml of dimethyl sulfate with continuous shaking. Ensure the temperature does not exceed 45°C.[7]
- Once the initial exothermic reaction subsides, boil the mixture under a reflux condenser.[7]
- After cooling, if necessary, make the solution alkaline with sodium hydroxide.
- Filter the dark-colored precipitate using a pump and wash it thoroughly with water.[7]
- Dissolve the precipitate in ether and filter again.
- Remove the ether on a water bath.
- Recrystallize the residue from dilute alcohol to obtain colorless crystals of **1,2,3-trimethoxybenzene**. [7]

Yield: Approximately 70% theoretical yield.[7]

A patented industrial process involves the reaction of guaiacol with acetylchloride, followed by a series of reactions including hydrolysis, and methylation with dimethyl sulfate to yield **1,2,3-**

**trimethoxybenzene**.<sup>[9]</sup> Another green synthesis approach utilizes pyrogalllic acid and dimethyl carbonate with an ionic liquid catalyst, achieving a high yield.<sup>[10]</sup>

## Biological Activities and Potential Applications

**1,2,3-Trimethoxybenzene** has been identified as a compound with potential biological activities, making it a subject of interest in drug discovery and development.

### Antioxidant Activity

While specific mechanistic studies on the antioxidant properties of **1,2,3-trimethoxybenzene** are not extensively detailed in the currently available literature, its structural similarity to other phenolic compounds suggests potential radical scavenging activity. The following is a general protocol for assessing antioxidant activity using the DPPH assay, which can be adapted for **1,2,3-trimethoxybenzene**.

## Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.<sup>[11]</sup>

Materials:

- **1,2,3-Trimethoxybenzene**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (or other suitable solvent)
- 96-well microplate
- Microplate reader
- Trolox (as a standard)

#### Procedure:

- Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]
- Sample Preparation: Prepare a stock solution of **1,2,3-trimethoxybenzene** in methanol. From this stock, prepare a series of dilutions (e.g., 50, 100, 200, 400, 800 µg/mL).[12]
- Assay:
  - To a 96-well plate, add 20 µL of each sample dilution.[13]
  - Add 80 µL of Assay Buffer to each well.[13]
  - Add 100 µL of the DPPH working solution to each well and mix thoroughly.[13]
  - For a blank, use the solvent instead of the sample.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12][13]
- Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][12][13]
- Calculation of Scavenging Activity:
  - Percentage of scavenging activity =  $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$ .
  - The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

## Antimicrobial Activity

Some studies suggest that **1,2,3-trimethoxybenzene** may possess antimicrobial properties. To quantify this activity, the minimal inhibitory concentration (MIC) can be determined.

## Experimental Protocol: Determination of Minimal Inhibitory Concentration (MIC)

#### Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

- **1,2,3-Trimethoxybenzene**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient broth
- 96-well microplate
- Incubator

Procedure:

- Prepare a stock solution of **1,2,3-trimethoxybenzene** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in the 96-well plate using nutrient broth.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include controls: a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).
- Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The results can be confirmed by measuring the optical density.

While specific MIC values for **1,2,3-trimethoxybenzene** are not readily available in the provided search results, a study on alkyloxy benzene-1,2-diols showed MIC values against *Bacillus subtilis* in the range of 25-100 µg/ml, suggesting that related compounds have antimicrobial effects.<sup>[14]</sup>

## Signaling Pathways

Detailed studies specifically elucidating the effects of **1,2,3-trimethoxybenzene** on key signaling pathways such as MAPK and NF-κB are currently limited in the public domain. However, many natural and synthetic compounds with similar structural features (e.g., flavonoids, other polyphenols) are known to modulate these pathways.[15] The mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, and are often targets in drug development.[16][17][18][19][20][21] Further research is warranted to investigate the potential interaction of **1,2,3-trimethoxybenzene** with these and other cellular signaling cascades.

## Pharmacokinetics and Toxicology

Comprehensive in vivo pharmacokinetic and detailed toxicological data for **1,2,3-trimethoxybenzene** are not extensively documented in the available literature.

Predicted Properties (from FooDB):[8]

Property	Predicted Value
Water Solubility	1.11 g/L
logP	1.5 - 2.02
Bioavailability	Yes
Rule of Five	Yes

Toxicity Information:

- Safety data sheets indicate that **1,2,3-trimethoxybenzene** may cause skin, eye, and respiratory irritation.[6]
- The acute oral LD50 in mice for the related compound 1,3,5-trimethoxybenzene is reported as 1480 mg/kg.[22] However, specific LD50 data for the 1,2,3-isomer was not found.
- It is listed as safe when used as a flavoring agent in food by the European Food Safety Authority (EFSA).[2]

Further studies are required to determine the absorption, distribution, metabolism, excretion (ADME), and a full toxicological profile of **1,2,3-trimethoxybenzene**.

## Analytical Methods

The quantification of **1,2,3-trimethoxybenzene** in various matrices is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method.

## Experimental Protocol: Quantification by GC-MS

Principle:

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in a sample.

Sample Preparation (General Guidelines for Biological Samples):

- **Extraction:** The compound of interest needs to be extracted from the biological matrix (e.g., plasma, tissue homogenate). This can be achieved through liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane) or solid-phase extraction (SPE).
- **Derivatization (if necessary):** For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be required. However, **1,2,3-trimethoxybenzene** is generally amenable to direct GC-MS analysis.
- **Reconstitution:** After extraction and evaporation of the solvent, the residue is reconstituted in a small volume of a solvent suitable for GC injection (e.g., hexane, dichloromethane).

GC-MS Parameters (Illustrative):

- **Injector:** Splitless mode, temperature ~250°C.
- **Column:** A non-polar or semi-polar capillary column (e.g., DB-5ms).
- **Oven Program:** An initial temperature of ~60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-30°C/min) to a final temperature of ~300°C.

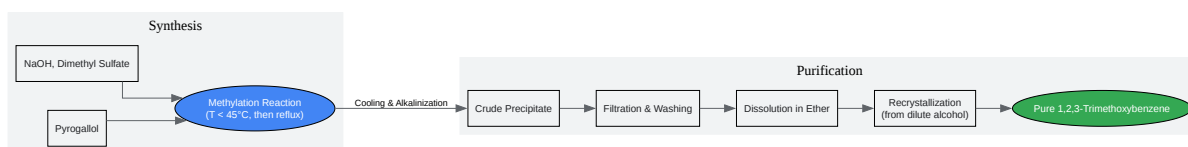


- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Detailed protocols for sample preparation and GC-MS analysis should be optimized and validated for the specific matrix being analyzed.<sup>[23][24][25][26][27]</sup>

## Logical Relationships and Workflows

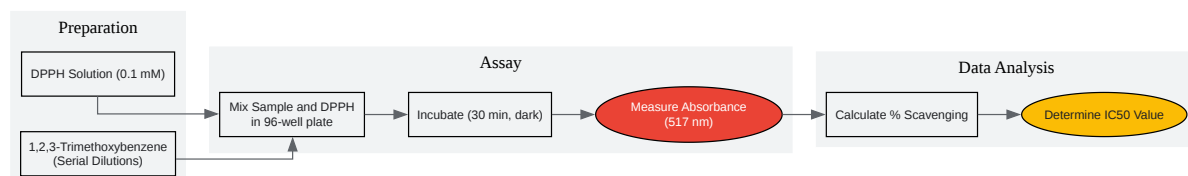
### Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1,2,3-trimethoxybenzene**.

### Antioxidant Activity Assessment Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the DPPH antioxidant assay.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2,3-trimethoxybenzene, 634-36-6 [thegoodscentscopy.com]
- 2. 1,2,3-Trimethoxybenzene | C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trimethoxybenzene, 98+% | Fisher Scientific [fishersci.ca]
- 4. 1,2,3-Trimethoxybenzene [webbook.nist.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. prepchem.com [prepchem.com]
- 8. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]
- 9. CN102557894B - Synthesis process of 1, 2, 3-trimethoxy benzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. marinebiology.pt [marinebiology.pt]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. uoguelph.ca [uoguelph.ca]
- 24. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. phcogj.com [phcogj.com]
- To cite this document: BenchChem. [1,2,3-Trimethoxybenzene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147658#1-2-3-trimethoxybenzene-cas-number-and-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)